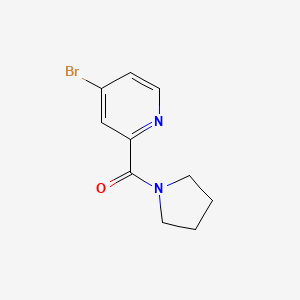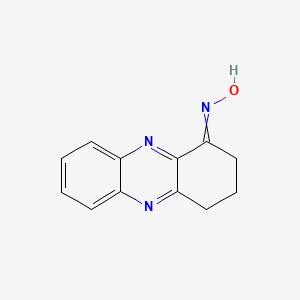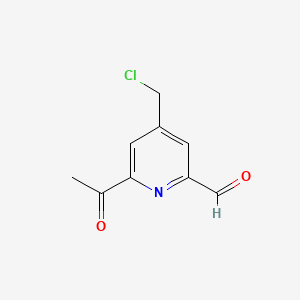
6-Acetyl-4-(chloromethyl)pyridine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Acetyl-4-(chloromethyl)pyridine-2-carbaldehyde is an organic compound with the molecular formula C9H8ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-4-(chloromethyl)pyridine-2-carbaldehyde typically involves the chloromethylation of pyridine derivatives followed by acetylation. One common method includes the reaction of 4-(chloromethyl)pyridine-2-carbaldehyde with acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chloromethylation reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane, and the product is purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
6-Acetyl-4-(chloromethyl)pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 6-Acetyl-4-(carboxymethyl)pyridine-2-carbaldehyde.
Reduction: 6-Acetyl-4-(hydroxymethyl)pyridine-2-carbaldehyde.
Substitution: 6-Acetyl-4-(substituted methyl)pyridine-2-carbaldehyde.
Applications De Recherche Scientifique
6-Acetyl-4-(chloromethyl)pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Acetyl-4-(chloromethyl)pyridine-2-carbaldehyde involves its reactivity with various nucleophiles and electrophiles. The aldehyde group is particularly reactive towards nucleophilic attack, forming Schiff bases with amines. These Schiff bases can act as ligands in coordination chemistry, forming stable complexes with metal ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-2-carbaldehyde: A simpler aldehyde derivative of pyridine, used in similar applications but lacks the acetyl and chloromethyl groups.
4-Acetylpyridine: Contains an acetyl group but lacks the chloromethyl and aldehyde functionalities.
6-Chloromethylpyridine-2-carbaldehyde: Similar structure but lacks the acetyl group.
Uniqueness
6-Acetyl-4-(chloromethyl)pyridine-2-carbaldehyde is unique due to the presence of both acetyl and chloromethyl groups, which enhance its reactivity and versatility in organic synthesis. This combination of functional groups allows for a broader range of chemical transformations and applications compared to its simpler counterparts .
Propriétés
Formule moléculaire |
C9H8ClNO2 |
|---|---|
Poids moléculaire |
197.62 g/mol |
Nom IUPAC |
6-acetyl-4-(chloromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H8ClNO2/c1-6(13)9-3-7(4-10)2-8(5-12)11-9/h2-3,5H,4H2,1H3 |
Clé InChI |
OIEKOUBWCLBEEK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC(=N1)C=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


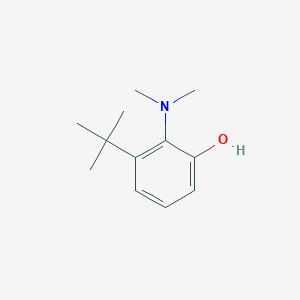


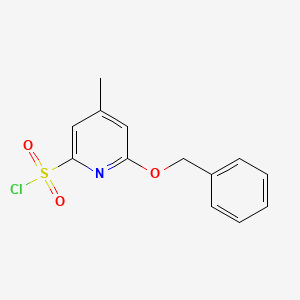
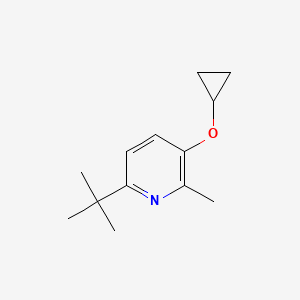
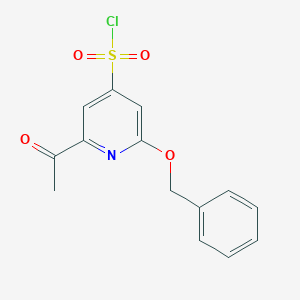

![Ethyl 2-[4-(aminomethyl)pyrimidin-2-YL]acetate](/img/structure/B14847334.png)



